Cas no 2382382-06-9 (L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl-)
![L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- structure](https://www.kuujia.com/scimg/cas/2382382-06-9x500.png)
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl-
- EN300-6737547
- 2382382-06-9
- (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid
-
- Inchi: 1S/C22H21NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,14,19-20H,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1
- InChI Key: HKWYMRMYUYVFKP-VLIAUNLRSA-N
- SMILES: C(O)(=O)[C@H]([C@H](OCC#C)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Computed Properties
- Exact Mass: 379.14197277g/mol
- Monoisotopic Mass: 379.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.267±0.06 g/cm3(Predicted)
- Boiling Point: 615.2±55.0 °C(Predicted)
- pka: 3.28±0.10(Predicted)
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737547-0.1g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 0.1g |
$2232.0 | 2025-03-13 | |
Enamine | EN300-6737547-0.5g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 0.5g |
$2435.0 | 2025-03-13 | |
Enamine | EN300-6737547-1.0g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 1.0g |
$2537.0 | 2025-03-13 | |
Enamine | EN300-6737547-10.0g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 10.0g |
$10911.0 | 2025-03-13 | |
Enamine | EN300-6737547-5.0g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 5.0g |
$7358.0 | 2025-03-13 | |
Enamine | EN300-6737547-0.25g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 0.25g |
$2333.0 | 2025-03-13 | |
Enamine | EN300-6737547-2.5g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 2.5g |
$4973.0 | 2025-03-13 | |
Enamine | EN300-6737547-0.05g |
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)butanoic acid |
2382382-06-9 | 95.0% | 0.05g |
$2131.0 | 2025-03-13 |
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- Related Literature
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl-
Recent Advances in the Study of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- and Related Compound 2382382-06-9
In recent years, the field of chemical biology and pharmaceutical research has witnessed significant advancements in the synthesis and application of modified amino acids, particularly those involving protective groups and functional modifications. Among these, L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- (CAS: 2382382-06-9) has emerged as a compound of interest due to its potential applications in peptide synthesis and drug development. This research brief aims to provide an overview of the latest findings related to this compound and its significance in the field.
The compound L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- is a derivative of L-threonine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group is modified with a propargyl ether. This modification introduces an alkyne functionality, which is highly valuable in click chemistry applications, particularly in the synthesis of complex biomolecules and drug conjugates. The CAS number 2382382-06-9 uniquely identifies this specific compound, facilitating its tracking in research and commercial databases.
Recent studies have focused on the synthesis and characterization of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl-, with particular emphasis on its stability, reactivity, and compatibility with solid-phase peptide synthesis (SPPS) protocols. Researchers have reported successful incorporation of this modified amino acid into peptide sequences, enabling the site-specific introduction of alkyne handles for subsequent bioconjugation. This approach has been leveraged in the development of targeted drug delivery systems and the study of protein-protein interactions.
One of the key advantages of using L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- in peptide synthesis is its compatibility with standard Fmoc-based SPPS conditions. The propargyl ether modification remains stable under the basic conditions required for Fmoc deprotection, allowing for the seamless integration of this building block into complex peptide architectures. Furthermore, the alkyne functionality can be selectively reacted with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the precise attachment of fluorescent labels, therapeutic payloads, or other functional groups.
In addition to its applications in peptide synthesis, recent research has explored the potential of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- as a precursor for the development of novel bioactive compounds. The propargyl ether moiety can serve as a handle for further chemical transformations, including the introduction of heterocyclic structures or the formation of covalent inhibitors. These derivatives have shown promise in preliminary biological assays, particularly in the context of enzyme inhibition and receptor modulation.
Looking ahead, the continued investigation of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propyn-1-yl- and related compounds is expected to yield further insights into their utility in chemical biology and drug discovery. Future research directions may include the optimization of synthetic protocols, the exploration of alternative protective group strategies, and the evaluation of these compounds in more complex biological systems. As the field progresses, compounds like 2382382-06-9 will likely play an increasingly important role in the development of next-generation therapeutics and research tools.
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